8-iodo-3,6-dimethyl-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-3,6-dimethyl-1H-quinazoline-2,4-dione typically involves the iodination of 3,6-dimethylquinazoline-2,4-dione. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-3,6-dimethyl-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-3,6-dimethyl-1H-quinazoline-2,4-dione .
Scientific Research Applications
8-Iodo-3,6-dimethyl-1H-quinazoline-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-iodo-3,6-dimethyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,6-Dimethylquinazoline-2,4-dione: Lacks the iodine substituent but shares the core structure.
8-Chloro-3,6-dimethyl-1H-quinazoline-2,4-dione: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 8-Iodo-3,6-dimethyl-1H-quinazoline-2,4-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9IN2O2 |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
8-iodo-3,6-dimethyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H9IN2O2/c1-5-3-6-8(7(11)4-5)12-10(15)13(2)9(6)14/h3-4H,1-2H3,(H,12,15) |
InChI Key |
ZHBKOMRLQAHWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)NC(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.